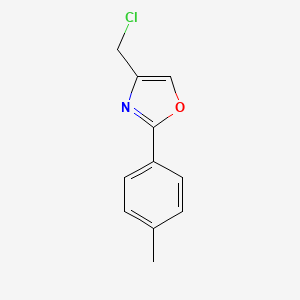
4-(Chloromethyl)-2-(4-methylphenyl)-1,3-oxazole
Overview
Description
4-(Chloromethyl)-2-(4-methylphenyl)-1,3-oxazole is a heterocyclic organic compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential for use in the development of new drugs and therapies. In
Scientific Research Applications
Synthesis and Chemical Reactivity
4-(Chloromethyl)-2-(4-methylphenyl)-1,3-oxazole serves as a reactive scaffold for synthetic chemistry, allowing for the elaboration of its structure through substitution reactions. It is used to prepare a variety of derivatives, including 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles. Its halomethyl group, particularly in the chloromethyl form, enables efficient synthetic transformations, making it a valuable building block for developing novel compounds with potential applications in material science, pharmaceuticals, and organic electronics (Patil & Luzzio, 2016).
Material Science and Corrosion Inhibition
In material science, derivatives of 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-oxazole have been explored for their corrosion inhibition properties. These derivatives show significant potential in protecting metals against corrosion, particularly in acidic environments. The effectiveness of these compounds as corrosion inhibitors is attributed to their ability to form stable adsorptive films on metal surfaces, thus preventing corrosive substances from reacting with the metal (Lagrenée et al., 2002).
Antimicrobial Activities
Research into 1,2,4-triazole derivatives synthesized from reactions involving 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-oxazole has shown these compounds to possess antimicrobial activities. This highlights the potential of 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-oxazole derivatives in developing new antimicrobial agents that could be effective against various bacterial and fungal infections. The structure-activity relationship studies of these derivatives could further enhance their efficacy and specificity towards target microorganisms (Bektaş et al., 2007).
Electro-Optical and Charge Transport Properties
The electro-optical and charge transport properties of oxazole compounds, including those derived from 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-oxazole, are of particular interest in the field of organic electronics. These compounds are being investigated for their potential applications in organic light-emitting diodes (OLEDs), organic thin-film transistors, and photovoltaic devices. The study of such oxazole derivatives could lead to the development of new materials with improved performance in electronic and optoelectronic devices (Irfan et al., 2018).
properties
IUPAC Name |
4-(chloromethyl)-2-(4-methylphenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-8-2-4-9(5-3-8)11-13-10(6-12)7-14-11/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBSCLXNKPOINL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CO2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-amino-4-[4-(methoxycarbonyl)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B2672812.png)
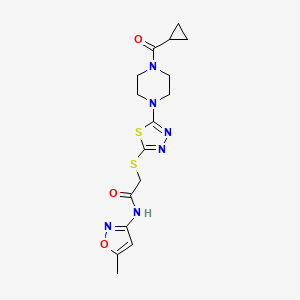

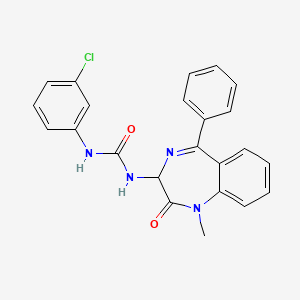
![3-Bromothieno[3,2-b]thiophene-5-carbaldehyde](/img/structure/B2672821.png)
![N-cyclopentyl-2-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2672822.png)
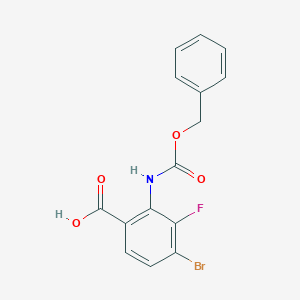
![N-(2-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2672825.png)
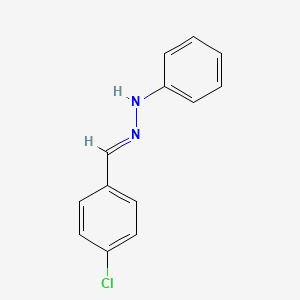
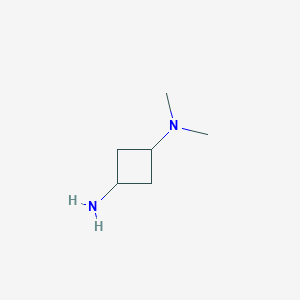
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2672830.png)
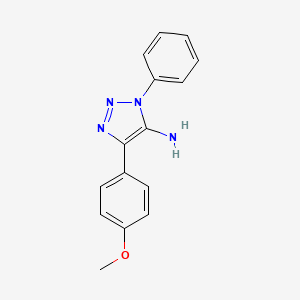
![N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2672832.png)
![7-((2-Fluorophenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2672833.png)